3-Methoxy-4-(trifluoromethyl)benzyl bromide

Description

Molecular Architecture

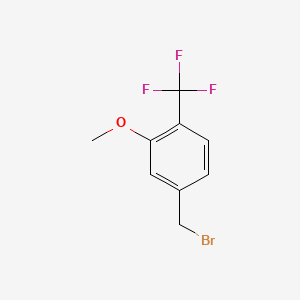

3-Methoxy-4-(trifluoromethyl)benzyl bromide possesses the molecular formula C9H8BrF3O with a molecular weight of 269.06 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 4-(bromomethyl)-2-methoxy-1-(trifluoromethyl)benzene, reflecting the systematic nomenclature based on the benzene ring substitution pattern. The compound features a benzene ring as the central aromatic core, with three distinct substituents positioned at specific locations that define its chemical identity and reactivity profile.

The structural framework consists of a bromomethyl group (-CH2Br) attached to the fourth position of the benzene ring, serving as the primary reactive site for nucleophilic substitution reactions. The methoxy group (-OCH3) occupies the second position relative to the bromomethyl substituent, while the trifluoromethyl group (-CF3) is positioned at the first carbon of the benzene ring. This specific substitution pattern creates a molecule with distinct electronic properties due to the opposing electronic effects of the methoxy and trifluoromethyl groups.

The Chemical Abstracts Service registry number 853367-87-0 uniquely identifies this compound in chemical databases and literature. The Simplified Molecular-Input Line-Entry System representation COC1=C(C=CC(=C1)CBr)C(F)(F)F provides a standardized notation for computational applications and database searches. The InChI Key MUVUCILNTIWNQL-UHFFFAOYSA-N serves as a fixed-length identifier derived from the molecular structure, enabling precise compound identification across different chemical information systems.

Stereoelectronic Features

The stereoelectronic properties of this compound arise from the contrasting electronic effects of its substituents on the benzene ring system. The methoxy group functions as an electron-donating substituent through resonance effects, where the oxygen lone pairs can delocalize into the aromatic π-system, increasing electron density on the benzene ring. This electron donation activates the aromatic ring toward electrophilic aromatic substitution reactions while simultaneously stabilizing adjacent carbocationic intermediates.

In stark contrast, the trifluoromethyl group serves as a powerful electron-withdrawing substituent through both inductive and field effects. The three fluorine atoms, being the most electronegative elements, create a strong dipole that pulls electron density away from the benzene ring. This electron withdrawal deactivates the aromatic ring toward electrophilic substitution while stabilizing anionic intermediates and transition states. The trifluoromethyl group exhibits a Hammett sigma constant that reflects its strong electron-withdrawing nature, significantly influencing the overall electronic distribution within the molecule.

The positioning of these opposing electronic influences creates a unique electronic environment where the benzene ring experiences both electron-donating and electron-withdrawing effects simultaneously. This combination results in a polarized aromatic system with distinct reactivity patterns depending on the specific reaction conditions and mechanistic pathways involved. The bromomethyl substituent provides a site for nucleophilic attack, with the reactivity being modulated by the electronic effects of the neighboring substituents.

The calculated molecular properties demonstrate the influence of these stereoelectronic features on the compound's behavior. The XLogP3-AA value of 3.3 indicates moderate lipophilicity, while the hydrogen bond acceptor count of 4 reflects the presence of electronegative atoms capable of participating in intermolecular interactions. The rotatable bond count of 2 suggests limited conformational flexibility, with rotation primarily occurring around the methoxy and bromomethyl substituent bonds.

Computational Models and Predictive Analytics

Density Functional Theory calculations provide valuable insights into the electronic structure and properties of this compound. Computational studies utilizing the B3LYP functional with 6-311++G(d,p) basis sets have been employed to investigate similar trifluoromethyl-containing aromatic compounds, revealing important structure-property relationships. These calculations demonstrate that the presence of trifluoromethyl groups significantly affects the molecular orbital energies and electronic distribution within aromatic systems.

The frontier molecular orbital analysis reveals the impact of the trifluoromethyl and methoxy substituents on the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. The electron-withdrawing trifluoromethyl group typically lowers both orbital energies, while the electron-donating methoxy group has the opposite effect. This creates a unique electronic configuration that influences the compound's reactivity patterns and intermolecular interactions.

Computational predictions of thermodynamic properties indicate that the compound exhibits specific heat capacity and entropy values that vary with temperature according to quadratic relationships. These calculated properties are essential for understanding the compound's behavior under different reaction conditions and for designing synthetic processes that utilize this intermediate effectively.

Natural Bond Orbital analysis provides detailed information about charge distribution and orbital interactions within the molecule. The calculations reveal the extent of charge transfer between different parts of the molecule and the strength of intramolecular interactions. The trifluoromethyl group's electron-withdrawing effect is quantified through these calculations, showing significant charge depletion from the aromatic ring system.

Molecular electrostatic potential maps generated from computational studies illustrate the spatial distribution of electron density and identify regions of high and low electron density. These maps are particularly useful for predicting sites of intermolecular interactions and understanding the compound's behavior in solution or solid-state environments.

Crystallographic and Spectroscopic Data

The physical properties of this compound have been characterized through various analytical techniques. The compound exists as a solid at ambient temperature with a reported melting point range of 75-78 degrees Celsius. The boiling point has been determined to be approximately 252.5 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability under standard atmospheric conditions.

Spectroscopic characterization provides detailed structural confirmation and purity assessment. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals corresponding to the aromatic protons, bromomethyl protons, and methoxy group protons. The aromatic region typically shows complex multipicity patterns due to the substitution pattern on the benzene ring, while the bromomethyl group appears as a characteristic singlet around 4.5 parts per million chemical shift.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework and substituent environments. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine nuclei, typically observed around 120-125 parts per million. The methoxy carbon signal appears in the aliphatic region, while the aromatic carbons show distinct chemical shifts reflecting their electronic environments.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides definitive identification of the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a characteristic singlet. The chemical shift of the trifluoromethyl fluorines typically appears around -62 to -63 parts per million, consistent with aromatic trifluoromethyl substituents.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear around 3040 wavenumbers, while aliphatic carbon-hydrogen stretches are observed near 2924 wavenumbers. The carbon-fluorine stretching vibrations of the trifluoromethyl group are typically observed in the region between 1000-1300 wavenumbers, with multiple bands reflecting the different vibrational modes of this group.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 269, corresponding to the intact molecular structure. Common fragmentation patterns include loss of the bromine atom and formation of tropylium-type cations from the benzylic position.

Properties

IUPAC Name |

4-(bromomethyl)-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVUCILNTIWNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3-Methoxy-4-(trifluoromethyl)benzyl bromide generally involves the bromination of the corresponding benzyl precursor or the functionalization of an appropriately substituted aromatic compound. The key synthetic challenge is the selective introduction of the bromomethyl group without affecting the trifluoromethyl and methoxy substituents.

Two main synthetic approaches are commonly reported:

- Direct bromination of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol or benzyl derivatives

- Multi-step synthesis starting from substituted benzaldehydes or related intermediates

Direct Bromination Method

This method involves the transformation of the corresponding benzyl alcohol into the benzyl bromide using brominating agents such as phosphorus tribromide (PBr3), boron tribromide (BBr3), or hydrobromic acid under controlled conditions.

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Methoxy-4-(trifluoromethyl)benzyl alcohol + PBr3 or BBr3 | Ether, dichloromethane, or THF | 0 to 25 °C | 3 to 6 hours | 70-90% (reported for similar compounds) | Requires anhydrous conditions; sensitive to moisture |

- Phosphorus tribromide (PBr3) is a common brominating agent offering high yields but requires careful handling due to its reactivity and toxicity.

- Boron tribromide (BBr3) can also be used, especially when selective bromination is needed without affecting methoxy groups.

- Reaction solvents are typically aprotic and anhydrous to avoid hydrolysis.

Multi-step Synthesis from Substituted Benzaldehydes

This approach involves:

- Starting from 3-Methoxy-4-(trifluoromethyl)benzaldehyde or a related precursor.

- Reduction of the aldehyde to the corresponding benzyl alcohol using reducing agents such as sodium borohydride (NaBH4).

- Bromination of the benzyl alcohol to benzyl bromide.

| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reduction of aldehyde to benzyl alcohol | Sodium borohydride (NaBH4) | Room temperature, several hours | 85-95% | Mild conditions, high selectivity |

| 2 | Bromination of benzyl alcohol | PBr3 or BBr3 | 0 to room temperature, 3-6 h | 75-90% | Careful control needed to avoid side reactions |

This method is advantageous for its high overall yield and purity, as the reduction step is generally clean and selective, and the subsequent bromination is well-established.

Research Findings and Data Summary

While specific reports on this compound are limited, analogous compounds such as 4-(trifluoromethyl)benzyl bromide have been synthesized successfully using similar protocols.

Example from literature on 4-(trifluoromethyl)benzyl bromide synthesis:

This photochemical approach is more specialized and less common for large-scale synthesis but demonstrates alternative bromination strategies.

Comparative Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct bromination of benzyl alcohol | 3-Methoxy-4-(trifluoromethyl)benzyl alcohol | PBr3, BBr3 | 0-25 °C, 3-6 h | 70-90 | Simple, direct | Requires moisture control, toxic reagents |

| Multi-step (aldehyde reduction + bromination) | 3-Methoxy-4-(trifluoromethyl)benzaldehyde | NaBH4 (reduction), PBr3 or BBr3 (bromination) | RT reduction 4-7 h; bromination 0-25 °C, 3-6 h | 75-90 overall | High purity, good yield | Multi-step, longer synthesis time |

| Photochemical bromination | Benzyl bromide derivatives | Ruthenium catalyst + brominating agent | Acetonitrile, 0-30 °C, 3-12 h | Not specified | Mild conditions, selective | Specialized equipment, less scalable |

Practical Considerations and Optimization

- Purity of starting materials : High purity of substituted benzaldehydes and alcohols is critical to avoid side reactions.

- Control of temperature : Bromination reactions are exothermic; temperature control prevents decomposition.

- Choice of brominating agent : PBr3 is effective but toxic; BBr3 offers selectivity for methoxy groups but is moisture sensitive.

- Solvent selection : Aprotic solvents such as tetrahydrofuran (THF), dichloromethane, or ether are preferred to maintain anhydrous conditions.

- Reaction monitoring : TLC or NMR monitoring is recommended to determine reaction completion and avoid over-bromination.

Chemical Reactions Analysis

3-Methoxy-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of corresponding benzyl derivatives.

Oxidation Reactions: The methoxy group can undergo oxidation under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.

Reduction Reactions: The trifluoromethyl group is generally resistant to reduction, but the benzyl bromide moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)benzyl bromide is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment, aiding in the study of biological processes.

Medicine: It is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is employed in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom in the benzyl bromide moiety is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce the 3-methoxy-4-(trifluoromethyl)benzyl group into target molecules.

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares substituent positions, electronic properties, and molecular weights of key analogs:

*Calculated based on molecular formula C₉H₈BrF₃O.

Key Research Findings

- Synthetic Utility : demonstrates that 3-Chloro-4-(trifluoromethoxy)benzyl bromide reacts efficiently with phthalimide under mild conditions (80°C, 5 hours), suggesting similar reactivity for this compound in amination or alkylation reactions .

- Analytical Chemistry : Trifluoromethylated benzyl bromides (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) are used in GC-MS derivatization due to their volatility and electron-deficient character, a property shared by this compound .

Biological Activity

3-Methoxy-4-(trifluoromethyl)benzyl bromide (C₉H₈BrF₃O, CAS Number 853367-87-0) is a chemical compound notable for its unique structural features, including a methoxy group and a trifluoromethyl group attached to a benzyl bromide framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- Molecular Weight : Approximately 269.06 g/mol

- Melting Point : 75 to 78 °C

- Boiling Point : About 252.5 °C at 760 mmHg

- Structure : The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups contributes to its distinctive chemical properties, influencing its reactivity and interactions with biological targets.

Interaction with Biological Systems

Research indicates that the biological activity of this compound may be linked to its ability to interact with nucleophiles and other biomolecules. The trifluoromethyl group enhances hydrophobic interactions, potentially influencing pharmacokinetic properties and enhancing binding affinity to biological targets. However, specific mechanisms of action remain largely unexplored.

Synthesis and Applications

This compound serves as an important intermediate in organic synthesis. It has been utilized in the synthesis of various derivatives that exhibit notable biological activities, including anti-allergic and antiviral properties. For instance, related compounds have been reported to inhibit the hepatitis C virus NS5B polymerase and demonstrate anticancer activity .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | CAS Number | Key Features | Notable Biological Activity |

|---|---|---|---|

| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | Lacks methoxy group | Used in antiviral applications |

| 2-Methoxy-5-(trifluoromethyl)benzyl bromide | 12345678 | Different substitution pattern | Potential uses in pharmaceuticals |

| 4-Bromomethyl-2-methoxyphenol | 87654321 | Contains phenolic structure | Varies based on specific derivatives |

| 3-Methoxybenzyl bromide | 98765432 | Lacks trifluoromethyl group | Simpler structure with different reactivity profile |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-methoxy-4-(trifluoromethyl)benzyl bromide, and what are the critical reaction parameters?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or bromination of the corresponding benzyl alcohol derivative. For example, benzyl bromide derivatives are often synthesized by reacting benzyl alcohols with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Reaction temperature (e.g., 80°C in DMF ), stoichiometry of reagents (e.g., 1:1.1 molar ratio of benzyl alcohol to HBr), and anhydrous conditions are critical to avoid side reactions like oxidation or hydrolysis. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., singlet for trifluoromethyl at δ ~120 ppm in F NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (expected m/z: ~272.96 for CHBrFO) .

- Elemental Analysis : Carbon, hydrogen, and bromine content should align with theoretical values (e.g., C: 39.88%, H: 2.98%, Br: 29.49%) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation. Use freshly distilled solvents (e.g., THF, DMF) in reactions to avoid trace water .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzyl bromide in nucleophilic substitutions?

- Methodological Answer : The trifluoromethyl group increases electrophilicity at the benzylic carbon, accelerating SN2 reactions. However, steric hindrance from the methoxy group at the 3-position may reduce reactivity. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) can quantify these effects. Computational modeling (DFT) is recommended to map steric/electronic contributions .

Q. How can researchers resolve contradictions in reported reaction yields for couplings involving this compound?

- Methodological Answer : Discrepancies often arise from substituent effects. For example, replacing chlorine with methoxy in the 4-position (as in vs. 3-methoxy derivatives) alters steric and electronic profiles. Systematic optimization is required:

- Temperature : Test 50–100°C ranges in polar aprotic solvents (DMF, DMSO).

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility.

- Byproduct Analysis : Employ LC-MS to identify competing pathways (e.g., elimination vs. substitution) .

Q. What strategies are effective for incorporating this benzyl bromide into complex drug-discovery scaffolds?

- Methodological Answer : The compound serves as a key intermediate for introducing trifluoromethylbenzyl motifs. Examples include:

- Neurokinin Receptor Antagonists : Couple with amines via Buchwald-Hartwig amination (Pd catalysis, 90°C, 12h) .

- Derivatization Reagents : React with uracil analogs for GC-MS detection (e.g., 1:1 molar ratio, 60°C, 2h in acetonitrile) .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd(PPh), NaCO, 80°C) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.